4-Isopropoxycarbonylphenylboronic acid
Overview
Description
4-Isopropoxycarbonylphenylboronic acid is an organic compound with the molecular formula C10H13BO4 and a molecular weight of 208.02 g/mol . This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopropoxycarbonyl group at the para position. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are known to form reversible covalent complexes with proteins, nucleic acids, and carbohydrates. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes .
Biochemical Pathways
Boronic acids can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds, which can affect their absorption and distribution .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Isopropoxycarbonylphenylboronic acid . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
Biochemical Analysis
Biochemical Properties
4-Isopropoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid derivative to facilitate the coupling of aryl halides with organoboron compounds. This interaction is crucial for the synthesis of biaryl compounds, which are important in medicinal chemistry .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and proliferation. In vitro and in vivo studies have demonstrated that the compound’s stability and degradation can influence its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. Additionally, it can influence metabolite levels by modulating the expression of genes involved in metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can also accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are crucial for its biological function and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .
Preparation Methods
The synthesis of 4-Isopropoxycarbonylphenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process may involve additional steps such as solvent extraction and distillation to remove impurities.
Chemical Reactions Analysis
4-Isopropoxycarbonylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The carboxyl group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
4-Isopropoxycarbonylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Isopropoxycarbonylphenylboronic acid can be compared with other similar compounds such as:
Phenylboronic acid: Lacks the isopropoxycarbonyl group and has different reactivity and applications.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an isopropoxycarbonyl group, leading to different chemical properties and uses.
4-Formylphenylboronic acid: Contains a formyl group, which imparts different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in organic synthesis and scientific research.
Properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQHFKWRHJZMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370453 | |
Record name | 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342002-82-8 | |
Record name | 1-(1-Methylethyl) 4-boronobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342002-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.